![molecular formula C14H20N2O3 B8208097 Benzyl N-[3-(dimethylcarbamoyl)propyl]carbamate](/img/structure/B8208097.png)
Benzyl N-[3-(dimethylcarbamoyl)propyl]carbamate
描述
Benzyl N-[3-(dimethylcarbamoyl)propyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its benzyl group attached to a carbamate moiety, which is further linked to a 3-dimethylcarbamoylpropyl chain.
准备方法
Synthetic Routes and Reaction Conditions:
Carbamoylation: One common method involves the reaction of benzyl chloroformate with 3-dimethylcarbamoylpropylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Amination: Another method involves the reaction of benzyl alcohol with 3-dimethylcarbamoylpropylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for benzyl (3-dimethylcarbamoylpropyl)carbamate often involve large-scale carbamoylation reactions using automated reactors and continuous flow systems to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: Benzyl N-[3-(dimethylcarbamoyl)propyl]carbamate can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde derivatives.
Reduction: The compound can be reduced to form primary amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in the presence of catalysts like palladium on carbon (Pd-C).
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Primary amines and alcohols.
Substitution: Various substituted carbamates and ureas.
科学研究应用
Chemistry: Benzyl N-[3-(dimethylcarbamoyl)propyl]carbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under relatively mild conditions, making it valuable in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable carbamate linkages makes it useful in the design of enzyme inhibitors.
Medicine: The compound is explored for its potential use in drug delivery systems. Its stability and reactivity make it suitable for modifying drug molecules to enhance their pharmacokinetic properties.
Industry: In the industrial sector, benzyl (3-dimethylcarbamoylpropyl)carbamate is used in the production of polymers and resins. It serves as a cross-linking agent and stabilizer in various polymerization processes.
作用机制
Mechanism: The mechanism of action of benzyl (3-dimethylcarbamoylpropyl)carbamate involves the formation of stable carbamate linkages with amine groups. This reaction is facilitated by the nucleophilic attack of the amine on the carbonyl carbon of the carbamate group, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable carbamate linkage.
Molecular Targets and Pathways: The primary molecular targets are amine groups in proteins and enzymes. The compound can inhibit enzyme activity by forming stable carbamate linkages with the active site residues, thereby blocking substrate access.
相似化合物的比较
Benzyl carbamate: Similar in structure but lacks the 3-dimethylcarbamoylpropyl chain.
Ethyl carbamate: Contains an ethyl group instead of a benzyl group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Uniqueness: Benzyl N-[3-(dimethylcarbamoyl)propyl]carbamate is unique due to its specific structure, which combines the stability of the benzyl group with the reactivity of the carbamate moiety. This combination makes it particularly useful in organic synthesis and industrial applications.
属性
IUPAC Name |
benzyl N-[4-(dimethylamino)-4-oxobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-16(2)13(17)9-6-10-15-14(18)19-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNZQORTKCJIHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
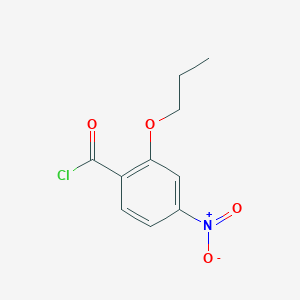
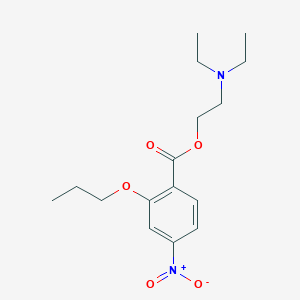
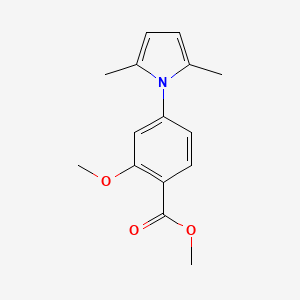
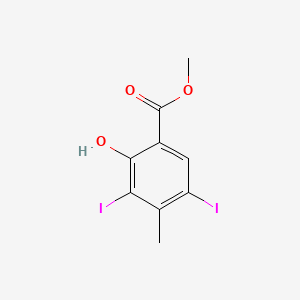
![Methyl 2-[2-(methylamino)acetamido]acetate hydrochloride](/img/structure/B8208056.png)
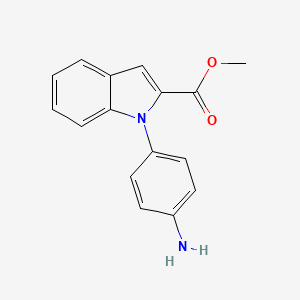
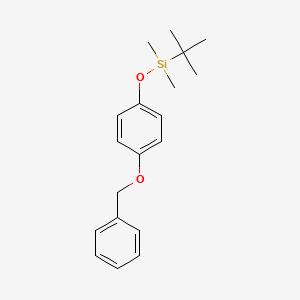
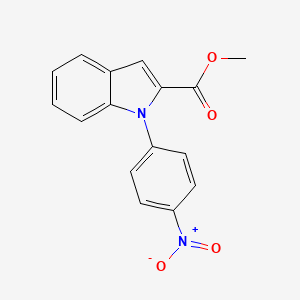
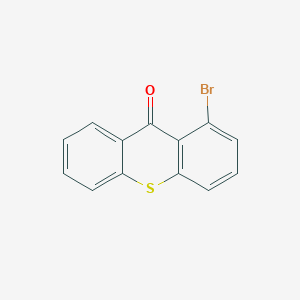
![Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B8208105.png)
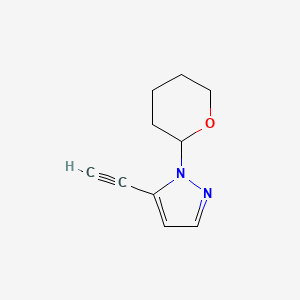
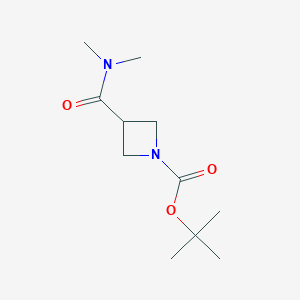
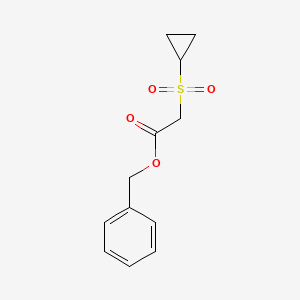
![tert-butyl (1S,4S)-5-acetyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8208142.png)
